molecular formula C14H20N2O5 B2865289 Ethyl 3-((N-(2,5-dimethoxyphenyl)carbamoyl)amino)propanoate CAS No. 1022286-64-1

Ethyl 3-((N-(2,5-dimethoxyphenyl)carbamoyl)amino)propanoate

Cat. No.: B2865289
CAS No.: 1022286-64-1
M. Wt: 296.323
InChI Key: HGJWMLUOQHYVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((N-(2,5-dimethoxyphenyl)carbamoyl)amino)propanoate is a synthetic organic compound featuring a carbamoylurea backbone linked to a 2,5-dimethoxyphenyl group and an ethyl propanoate ester.

Properties

IUPAC Name

ethyl 3-[(2,5-dimethoxyphenyl)carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-4-21-13(17)7-8-15-14(18)16-11-9-10(19-2)5-6-12(11)20-3/h5-6,9H,4,7-8H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJWMLUOQHYVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((N-(2,5-dimethoxyphenyl)carbamoyl)amino)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 2,5-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((N-(2,5-dimethoxyphenyl)carbamoyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-((N-(2,5-dimethoxyphenyl)carbamoyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-((N-(2,5-dimethoxyphenyl)carbamoyl)amino)propanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The carbamoyl group may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules from the provided evidence:

Ethyl 2-((2-amino-3,5-dibromobenzyl)amino)-3-phenylpropanoate ()

  • Structural Differences: The brominated phenyl group (3,5-dibromo substitution) contrasts with the 2,5-dimethoxyphenyl group in the target compound. Bromine substituents increase steric bulk and alter electronic properties compared to methoxy groups. The presence of a benzylamino-propanoate scaffold differs from the carbamoylurea linkage in the target compound.
  • Synthesis :
    • The synthesis of this compound involves reductive amination using tetrabutylammonium borohydride, yielding an 83% purified product via column chromatography. This method may inform analogous synthetic strategies for the target compound .

2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate ()

  • Structural Similarities: Both compounds feature methoxyphenyl groups and carbamoyl linkages, though the substitution pattern (3,4-dimethoxy vs. 2,5-dimethoxy) differs significantly. The azanium (quaternary ammonium) center in this compound introduces ionic character, absent in the neutral ethyl propanoate ester of the target compound.
  • Crystallographic Insights: The crystal structure (monoclinic, space group $ P2_1/c $) reveals a unit cell with $ a = 21.977 \, \text{Å}, b = 12.2295 \, \text{Å}, c = 10.2217 \, \text{Å} $, and $ \beta = 93.490^\circ $. Such data highlight how methoxy substitution positions influence molecular packing and hydrogen-bonding networks .

Perfluorinated Compounds ()

  • Functional Group Contrast: Fluorinated sulfonamide and phosphonic acid groups (e.g., [71463-79-1], [71463-78-0]) exhibit high hydrophobicity and chemical stability, unlike the polar carbamoyl and methoxy groups in the target compound.

Research Implications

  • Substitution Effects : The position of methoxy groups (2,5 vs. 3,4) significantly impacts electronic distribution and steric interactions, which may influence binding affinity in biological systems.
  • Synthetic Strategies : Reductive amination () and intermediate isolation () provide methodologies for refining the synthesis of the target compound.
  • Structural Diversity : Fluorinated compounds () underscore the importance of functional group selection in tailoring physicochemical properties for specific applications.

Biological Activity

Ethyl 3-((N-(2,5-dimethoxyphenyl)carbamoyl)amino)propanoate (commonly referred to as the compound in this article) is an organic compound with the molecular formula C14H20N2O5C_{14}H_{20}N_{2}O_{5}. It is synthesized through the reaction of ethyl 3-aminopropanoate with 2,5-dimethoxyphenyl isocyanate. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a propanoate backbone with a carbamoyl group attached to a 2,5-dimethoxyphenyl ring. Its structural attributes contribute to its biological activity, influencing how it interacts with various biological targets.

PropertyValue
Molecular FormulaC14H20N2O5C_{14}H_{20}N_{2}O_{5}
IUPAC NameEthyl 3-[(2,5-dimethoxyphenyl)carbamoylamino]propanoate
Melting PointNot specified
SolubilityNot specified

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets, potentially including enzymes and receptors involved in various biological pathways. The presence of the carbamoyl group may facilitate binding to these targets, influencing their activity and leading to observed biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of carbamoyl compounds can inhibit bacterial growth and have potential applications in treating infections. For instance:

  • Study Findings : A study evaluating the antimicrobial activity of related compounds found significant inhibition against various bacterial strains, suggesting that this compound could also possess similar properties .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structural motifs have demonstrated the ability to modulate inflammatory pathways:

  • Case Study : In a comparative study on anti-inflammatory agents, compounds containing methoxy groups were shown to reduce inflammation markers in vitro. This suggests that this compound may also exhibit anti-inflammatory activity .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound reveal potential applications in cancer therapy. The structural characteristics may allow it to interfere with cancer cell proliferation:

  • Research Insights : A study focusing on similar compounds indicated cytotoxic effects against specific cancer cell lines, highlighting the need for further exploration into this compound's efficacy .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
Ethyl 3-((N-(2,4-dimethoxyphenyl)carbamoyl)amino)propanoateModerateYesLow
Ethyl 3-((N-(3,4-dimethoxyphenyl)carbamoyl)amino)propanoateHighModerateModerate
Ethyl 3-((N-(2,5-dimethylphenyl)carbamoyl)amino)propanoateLowYesHigh

Q & A

Q. What are the common synthetic routes for Ethyl 3-((N-(2,5-dimethoxyphenyl)carbamoyl)amino)propanoate?

The synthesis typically involves multi-step reactions. A primary method includes:

  • Step 1 : Reacting ethyl 3-aminopropanoate with 2,5-dimethoxyphenyl isocyanate in an anhydrous solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the carbamoyl linkage .
  • Step 2 : Purification via column chromatography to isolate the product.
  • Critical parameters : Solvent choice, reaction temperature (often room temperature), and stoichiometric ratios of reactants to minimize side products .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • X-ray crystallography : For precise determination of bond lengths, angles, and crystal packing (e.g., monoclinic system with space group P21/c observed in related dimethoxyphenyl derivatives) .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm functional groups (e.g., methoxy protons at δ ~3.8 ppm, ester carbonyl at ~170 ppm) .
    • FT-IR : Peaks at ~1650–1750 cm1^{-1} (C=O stretching of carbamate and ester groups) .

Q. What are the key functional groups influencing its reactivity?

  • Ethyl ester : Susceptible to hydrolysis under acidic/basic conditions.
  • Carbamoyl linkage : Participates in hydrogen bonding, affecting solubility and biological interactions.
  • Methoxyphenyl groups : Electron-donating substituents that stabilize aromatic intermediates in electrophilic substitutions .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing byproducts?

  • Experimental design :
    • Use a Dean-Stark trap to remove water in condensation reactions, shifting equilibrium toward product formation .
    • Optimize solvent polarity (e.g., switch from dichloromethane to THF) to enhance solubility of intermediates .
  • Data-driven adjustments : Monitor reaction progress via TLC or HPLC to identify side products (e.g., dimerization of isocyanate intermediates) .

Q. How to resolve contradictions in spectroscopic data across studies?

  • Case example : Discrepancies in 1^1H NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl3_3) or proton exchange dynamics.
  • Methodology :
    • Replicate experiments under identical conditions (solvent, temperature, concentration).
    • Validate assignments using 2D NMR techniques (e.g., HSQC, HMBC) .
    • Cross-reference with computational NMR predictions (e.g., DFT calculations) .

Q. What computational approaches predict biological activity?

  • Molecular docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging the compound’s carbamoyl and methoxyphenyl motifs .
  • QSAR modeling : Use descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to correlate structure with bioavailability .

Q. How does crystallographic data inform formulation strategies?

  • Crystal packing analysis : Reveals hydrogen-bonding networks (e.g., between carbamoyl NH and ester carbonyl groups) that impact stability and solubility .
  • Hydration studies : Crystal structures of hydrated forms (e.g., dihydrates) guide excipient selection for solid dispersions .

Methodological Recommendations

  • Contradiction analysis : Use orthogonal techniques (e.g., XRD + NMR) to validate structural assignments .
  • Bioactivity assays : Prioritize in vitro enzyme inhibition studies (e.g., COX-2) before advancing to in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.